molecular formula C16H12ClNO B3148672 5-Chloro-2-(1-naphthyloxy)aniline CAS No. 65457-08-1

5-Chloro-2-(1-naphthyloxy)aniline

Cat. No.: B3148672
CAS No.: 65457-08-1
M. Wt: 269.72 g/mol
InChI Key: HWVRJYVKJOSWCY-UHFFFAOYSA-N
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Description

5-Chloro-2-(1-naphthyloxy)aniline: is an organic compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol It is characterized by the presence of a chloro group, a naphthyloxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(1-naphthyloxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 5-chloro-2-nitroaniline with 1-naphthol in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Hydrogen gas (H2) with palladium catalyst (Pd/C), Sodium borohydride (NaBH4)

    Solvents: Dimethylformamide (DMF), Tetrahydrofuran (THF)

    Catalysts: Palladium on carbon (Pd/C), Copper(I) iodide (CuI)

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-2-(1-naphthyloxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of nucleophilic aromatic substitution reactions and other organic transformations .

Biology and Medicine: Its structural features make it a candidate for the synthesis of bioactive molecules with potential therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1-naphthyloxy)aniline involves its interaction with specific molecular targets. The chloro and naphthyloxy groups can participate in electrophilic and nucleophilic interactions , respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(1-Naphthyloxy)aniline
  • 5-Chloro-2-nitroaniline
  • 1-Naphthol

Comparison: 5-Chloro-2-(1-naphthyloxy)aniline is unique due to the presence of both a chloro group and a naphthyloxy group attached to the aniline moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, 2-(1-Naphthyloxy)aniline lacks the chloro group, which can significantly alter its reactivity and applications .

Properties

IUPAC Name

5-chloro-2-naphthalen-1-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-12-8-9-16(14(18)10-12)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVRJYVKJOSWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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